molecular formula C6H13NO B7901788 rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine

Cat. No.: B7901788
M. Wt: 115.17 g/mol
InChI Key: QPXXGRHIYAAMDU-PHDIDXHHSA-N
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Description

2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of an amine group at the fourth position and a methyl group at the second position in the tetrahydropyran ring, with specific stereochemistry denoted by (2R,4R)-rel-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-2H-pyran-4-one and ammonia.

    Reduction: The 2-methyl-2H-pyran-4-one undergoes reduction to form the corresponding tetrahydropyran derivative.

    Amination: The tetrahydropyran derivative is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the fourth position.

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    High-Pressure Reactors: Employing high-pressure reactors to optimize the reaction conditions for amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives with increased oxidation states.

    Reduction Products: Fully saturated amine derivatives.

    Substitution Products: Alkylated or acylated amine derivatives.

Scientific Research Applications

2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, leading to desired biological effects such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-4-amine, tetrahydro-2-methyl-: Lacks the specific stereochemistry of (2R,4R)-rel-.

    2H-Pyran-4-amine, tetrahydro-2-ethyl-, (2R,4R)-rel-: Contains an ethyl group instead of a methyl group.

    2H-Pyran-4-amine, tetrahydro-2-methyl-, (2S,4S)-rel-: Has different stereochemistry (2S,4S)-rel-.

Uniqueness

2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the (2R,4R)-rel- configuration may result in distinct interactions with molecular targets compared to its stereoisomers or analogs.

Properties

IUPAC Name

(2R,4R)-2-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXXGRHIYAAMDU-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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